

## Application Notes and Protocols for (E)-Rilzabrutinib Administration in Canine Pemphigus Studies

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Compound of Interest		
Compound Name:	(E)-Rilzabrutinib	
Cat. No.:	B3027578	Get Quote

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### Introduction

Pemphigus foliaceus (PF) is a prevalent autoimmune skin disease in canines, characterized by the production of autoantibodies against desmosomal proteins, leading to a loss of keratinocyte adhesion and the formation of pustules and erosions. Current treatment modalities often rely on broad-spectrum immunosuppressants, which can be associated with significant side effects. Rilzabrutinib (formerly PRN1008) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical signaling molecule in B-cell and other immune cell pathways, making it a promising target for the treatment of antibody-mediated autoimmune diseases like pemphigus.[1][2][3] Preclinical studies in dogs with naturally occurring pemphigus have demonstrated the potential of rilzabrutinib as a targeted therapy.[4][5]

These application notes provide a comprehensive overview of the administration of **(E)**-**Rilzabrutinib** in canine pemphigus studies, summarizing key quantitative data and detailing experimental protocols to guide future research and drug development in this area.

### **Data Presentation**

Table 1: Summary of (E)-Rilzabrutinib (PRN1008)
Administration in Canine Pemphigus Foliaceus



Parameter	Details	Reference
Number of Dogs	4	
Diagnosis	Pemphigus Foliaceus (PF)	
Initial Dosage	Approximately 15 mg/kg orally once daily	
Dosage Adjustment	Increased to twice daily if the initial response was inadequate	
Final Daily Dosage Range	17 - 33 mg/kg	
Treatment Duration	20 weeks	
Efficacy Outcome	All 4 dogs showed improvement within the first 2 weeks. By 20 weeks, 3 dogs were in near remission ("good" response) and 1 dog had a "fair" response.	
Biomarker Assessment	Anti-desmocollin-1 (DSC-1) IgG was absent in 2 dogs, reduced in 1 dog, and uninterpretable in 1 dog post- treatment.	_
Adverse Events	One dog developed pyometra (relationship to treatment unclear). The same dog had elevated ALT and AST, which normalized after a dose reduction.	

# Table 2: Comparative Study with BTK Inhibitor PRN473 in Canine Pemphigus Foliaceus



Parameter	Details	Reference
Number of Dogs	9	
Diagnosis	Pemphigus Foliaceus (PF)	-
Initial Dosage	Approximately 15 mg/kg orally once daily	_
Dosage Adjustment	Increased to twice daily if the initial response was inadequate	_
Treatment Duration	Up to 20 weeks	-
Efficacy Outcome	At the end of the study, 4 responses were "good", 2 "fair", and 2 "poor". One dog was withdrawn. All dogs showed a reduction in lesions and cPDAI scores within the first 2 weeks.	

# **Experimental Protocols**Subject Selection and Diagnosis

- Inclusion Criteria:
  - Privately owned dogs with a confirmed diagnosis of pemphigus foliaceus.
  - Diagnosis confirmed via histopathology and/or cytology demonstrating acantholytic keratinocytes.
  - Informed owner consent.
- Exclusion Criteria:
  - Concurrent use of other immunosuppressive therapies (a washout period should be implemented).



• Significant comorbidities that could interfere with the study results or endanger the animal.

### (E)-Rilzabrutinib Administration

- Formulation: Oral administration.
- Initial Dosing: An initial dose of approximately 15 mg/kg is administered once daily.
- Dose Escalation: If the clinical response is deemed inadequate after a predefined period (e.g., 2-4 weeks), the dosage should be increased to twice daily.
- Treatment Duration: A treatment period of 20 weeks is suggested to assess both initial and sustained response.
- Dose Tapering: Towards the end of the study, an attempt can be made to reduce the dosing frequency to every other day, monitoring closely for any signs of relapse.

### **Monitoring and Efficacy Assessment**

- Clinical Monitoring: Dogs should be monitored regularly (e.g., bi-weekly for the first month, then monthly) for clinical improvement and adverse events.
- Hematological and Biochemical Monitoring: Complete blood counts (CBC), serum biochemistry panels, and urinalyses should be performed at baseline and at regular intervals throughout the study (e.g., monthly) to monitor for any drug-related toxicities.
- Efficacy Endpoint Canine Pemphigus Disease Area Index (cPDAI):
  - A modified version of the human Pemphigus Disease Area Index (PDAI) should be used to objectively assess disease activity.
  - Note: A standardized and validated cPDAI is not yet established in veterinary dermatology.
     The following is a proposed adaptation based on the human PDAI for consistent scoring in a research setting.
  - Scoring: The cPDAI should evaluate the extent and severity of lesions (pustules, erosions, crusts) across different body regions. Each region is scored based on the number and size of active lesions. A total score is calculated to reflect overall disease activity.

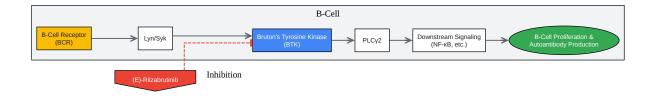


 Assessment Schedule: cPDAI scores should be recorded at each visit to track the response to treatment over time.

### **Biomarker and Immunological Assessments**

- Autoantibody Titers: Serum samples should be collected at baseline and at the end of the study to measure anti-desmocollin-1 (DSC-1) and anti-desmoglein-1 (DSG-1) IgG titers. This helps to correlate clinical improvement with a reduction in pathogenic autoantibodies.
- BTK Occupancy: To confirm target engagement, drug bound to BTK can be measured in peripheral blood mononuclear cells (PBMCs).

## Visualizations Signaling Pathway of BTK Inhibition

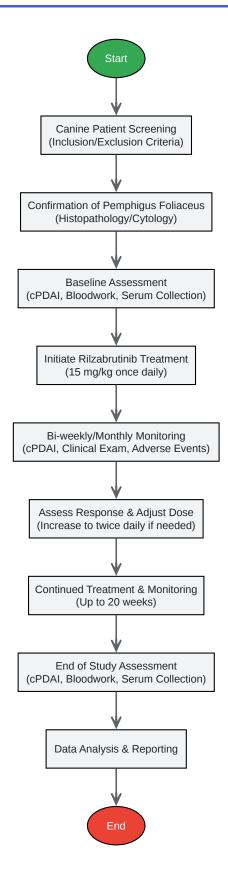


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Caption: BTK Signaling Pathway Inhibition by (E)-Rilzabrutinib.

### **Experimental Workflow for Canine Pemphigus Studies**



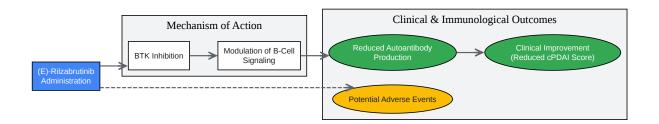


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Caption: Experimental Workflow for Rilzabrutinib Canine Pemphigus Trials.



### **Logical Relationship of Treatment and Outcomes**



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Caption: Logical Flow from Rilzabrutinib Administration to Outcomes.

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